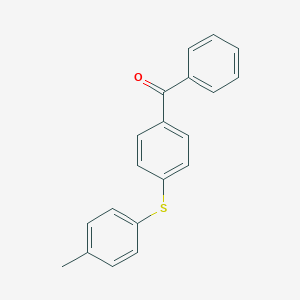

4-(4-Methylphenylthio)benzophenone

描述

Research Trajectories and Future Directions for 4-(4-Methylphenylthio)benzophenone

Current research on this compound focuses on a deep, molecular-level understanding of its properties to optimize its function as a photoinitiator. chemrxiv.org Recent investigations have employed Density Functional Theory (DFT), a powerful quantum mechanical calculation method, to compute its chemical reactivity, stability, and photoinitiating characteristics. researchgate.netchemrxiv.orgresearchgate.net

Key research findings and future directions include:

Enhanced Light Absorption: The introduction of the sulfur atom and the additional phenyl ring in the "methylphenylthio" group extends the molecule's conjugated π-electron system. chemrxiv.org Theoretical calculations confirmed by spectroscopy show that this extended delocalization shifts the molecule's UV-Visible absorption to longer wavelengths compared to unsubstituted benzophenone (B1666685). chemrxiv.orgchemrxiv.org This is a desirable trait for developing initiators that can be activated by lower-energy light sources like LEDs.

Fine-Tuning Reactivity: The primary goal of this research is to establish a clear relationship between the molecule's structure (conjugation, delocalization, and substituent effects) and its photoinitiating performance. chemrxiv.org By understanding these intricate relationships, scientists can rationally design new initiators with precisely tailored properties.

Solvent and Environmental Effects: Studies are also exploring how different environments, such as various solvents, affect the compound's absorption spectra and excited-state behavior. chemrxiv.orgglobalauthorid.com This is crucial for optimizing its performance in diverse chemical formulations.

The future trajectory for this compound and similar derivatives points toward the development of novel, highly efficient photoinitiators. This knowledge provides a foundation for creating initiators with customized light absorption profiles, excited-state lifetimes, and reaction selectivities, paving the way for advancements in UV-curing, photopolymerization, and other light-driven technologies. chemrxiv.orgchemrxiv.org

Structure

3D Structure

属性

IUPAC Name |

[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHQYYNDKZDVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888614 | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-85-9 | |

| Record name | 4-Benzoyl-4′-methyldiphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylphenylthio)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry of 4 4 Methylphenylthio Benzophenone

Quantum Mechanical Calculations and Methodologies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in investigating the properties of 4-(4-methylphenylthio)benzophenone. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net These computational methods provide a microscopic understanding of the molecule's stability, reactivity, and spectroscopic characteristics. chemrxiv.orgchemrxiv.org

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for computing various molecular properties of this compound. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net Researchers have utilized DFT to determine parameters like proton affinity, ionization energy, and electron affinity, which are key indicators of the molecule's chemical reactivity. chemrxiv.orgchemrxiv.orgchemrxiv.org Furthermore, DFT calculations have been successfully used to simulate the infrared spectra of the compound, showing good alignment with experimental data. chemrxiv.org

A specific and widely used DFT method for studying this compound is the B3LYP functional combined with the 6-311++G(d,p) basis set. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This level of theory has been employed to optimize the molecular geometry of the compound and to perform frequency analysis, providing insights into its vibrational modes. chemrxiv.orgresearchgate.net The optimized structure reveals a C1 point group symmetry. chemrxiv.org This computational approach has proven effective in accurately predicting the structural and electronic properties of similar aromatic compounds. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is another computational technique that has been applied to this compound to understand the intramolecular charge transfer and electron delocalization within the molecule. chemrxiv.orgchemrxiv.org This analysis provides a detailed picture of the electron density distribution. chemrxiv.org For instance, NBO analysis has identified that the sulfur atom exhibits a positive natural atomic charge, making it susceptible to nucleophilic attack, while the oxygen and certain carbon atoms show negative charges, indicating their susceptibility to electrophilic attack. chemrxiv.org These findings are crucial for understanding the molecule's reactivity and its role as a photoinitiator. chemrxiv.org

Electronic Structure Investigations

The electronic structure of this compound is fundamental to its function as a photoinitiator. chemrxiv.orgresearchgate.netchemrxiv.org Computational studies have focused on understanding the arrangement and energies of its molecular orbitals.

Conjugation and Delocalization Effects on Photoinitiating Properties

The photoinitiating capability of benzophenone (B1666685) derivatives like this compound is intrinsically linked to the extent of π-conjugation and electron delocalization within the molecule. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net The presence of the thioether and methyl groups influences the electronic landscape of the benzophenone core, leading to an extended delocalization of π-electrons. chemrxiv.orgchemrxiv.org This extended conjugation is responsible for the molecule's ability to absorb light at higher wavelengths, a desirable characteristic for photoinitiators. chemrxiv.orgchemrxiv.org Time-dependent DFT (TD-DFT) calculations have shown that this extended delocalization leads to a red-shift in the UV-Visible absorption spectrum, particularly in solvent environments. chemrxiv.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the chemical reactivity and electronic transitions of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the molecule's stability and reactivity. chemrxiv.orglongdom.orglongdom.org A smaller energy gap generally implies higher reactivity. chemrxiv.org In this compound, the HOMO and LUMO are distributed across the conjugated system, and the energy gap influences the ease with which an electron can be excited from the ground state to an excited state upon light absorption. chemrxiv.orgresearchgate.net

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -0.26777 a.u. longdom.org |

| LUMO Energy | -0.09269 a.u. longdom.org |

| HOMO-LUMO Gap | 0.17508 a.u. |

Data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory for the parent benzophenone molecule, providing a reference for the substituted compound. longdom.org

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. For this compound, MEP mapping is used to visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net This analysis of charge distribution provides critical insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Excited State Electronic Transitions

The behavior of this compound upon light absorption is governed by its excited state electronic transitions. Computational methods are instrumental in analyzing these transitions, which are fundamental to its role as a photoinitiator. chemrxiv.orgchemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d, p) basis set, have been employed to compute the UV/Visible absorption spectra of this compound. chemrxiv.orgchemrxiv.org The computed spectra reveal a significant characteristic: the absorption extends towards higher wavelengths. chemrxiv.orgresearchgate.net This phenomenon is attributed to the extensive delocalization of π-electrons across the molecular structure. chemrxiv.orgresearchgate.net The lone pair of electrons on the sulfur atom contributes significantly to this electron delocalization, enhancing the molecule's ability to absorb light. chemrxiv.org

Table 1: TD-DFT Calculated UV/Visible Spectral Characteristics

| Property | Observation | Rationale |

| Absorption Wavelength | Shift towards higher wavelengths | Extended delocalization of π-electrons chemrxiv.orgchemrxiv.org |

| Primary Contributor | Sulfur atom's lone pair electrons | High degree of delocalization into anti-bonding π-orbitals chemrxiv.org |

The surrounding medium can significantly influence the electronic properties of a molecule. Studies on this compound have shown that the solvent plays a crucial role in its absorption characteristics. chemrxiv.orgchemrxiv.org When transitioning from the gas phase to an aqueous medium, the absorption spectrum of the compound exhibits a high-intensity peak that is shifted to a longer wavelength. chemrxiv.orgchemrxiv.org This shift indicates a change in the excitation energy and highlights the importance of considering the environmental context in which the molecule is used.

Table 2: Solvent Effects on the Absorption Spectrum

| Medium | Spectral Shift Observation |

| Gas Phase | Baseline spectrum |

| Aqueous Medium | High-intensity peak with a shift to a longer wavelength compared to the gas phase chemrxiv.orgchemrxiv.org |

A thorough understanding of the interplay between chemical structure, π-conjugation, electron delocalization, and substituent effects is crucial for fine-tuning the properties of benzophenone derivatives. chemrxiv.orgchemrxiv.org This knowledge forms the foundation for designing novel photoinitiators with precisely tailored characteristics. chemrxiv.org By modifying the molecular structure, it is possible to control the light absorption profile and the lifetimes of the excited states. chemrxiv.orgchemrxiv.org These tailored properties can lead to significant advancements and benefits in light-driven processes such as UV-curing and photopolymerization. chemrxiv.org

Reactivity and Stability Assessments

Quantum mechanical calculations are a powerful method for assessing the chemical reactivity and stability of molecules like this compound. chemrxiv.orgchemrxiv.org

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. For this compound, this value has been computed using Density Functional Theory (DFT) as part of a broader assessment of its chemical reactivity parameters. chemrxiv.orgchemrxiv.orgresearchgate.net These calculations provide a quantitative measure of the molecule's ability to accept a proton, a key aspect of its chemical behavior.

Ionization Energy

Ionization energy (IE) is a fundamental chemical property that quantifies the minimum energy required to remove an electron from a molecule in its gaseous state. It is a direct indicator of a molecule's ability to donate electrons. In the context of computational chemistry, vertical ionization energy can be approximated through the energy of the Highest Occupied Molecular Orbital (HOMO), based on Koopmans' theorem. chemrxiv.org

For this compound, the ionization energy has been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. chemrxiv.org A lower ionization energy suggests that the molecule can more readily lose an electron, which is a key characteristic for its application in various light-driven processes. chemrxiv.org

| Parameter | Value (eV) | Method | Source |

|---|---|---|---|

| Ionization Energy (I) | 6.25 | DFT B3LYP/6-311++G(d,p) | chemrxiv.org |

Electron Affinity

Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. It is a measure of a molecule's ability to accept an electron. Computationally, the vertical electron affinity can be related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

The electron affinity for this compound was determined through DFT calculations, providing insight into its behavior as an electron acceptor. chemrxiv.org This property is crucial for understanding the charge transfer dynamics within the molecule upon photoexcitation. researchgate.net

| Parameter | Value (eV) | Method | Source |

|---|---|---|---|

| Electron Affinity (A) | 1.44 | DFT B3LYP/6-311++G(d,p) | chemrxiv.org |

Chemical Reactivity Indices

A higher HOMO-LUMO energy gap generally corresponds to greater molecular stability and lower reactivity. chemrxiv.org Conversely, a smaller gap indicates a molecule that is more easily excited and more reactive. chemrxiv.org These indices collectively offer a detailed profile of the chemical nature of this compound. chemrxiv.orgresearchgate.net

| Reactivity Index | Symbol | Value (eV) | Method | Source |

|---|---|---|---|---|

| Electronegativity | χ | 3.84 | DFT B3LYP/6-311++G(d,p) | chemrxiv.org |

| Chemical Potential | μ | -3.84 | DFT B3LYP/6-311++G(d,p) | |

| Hardness | η | 2.40 | DFT B3LYP/6-311++G(d,p) | |

| Softness | S | 0.20 | DFT B3LYP/6-311++G(d,p) | |

| Electrophilicity Index | ω | 3.07 | DFT B3LYP/6-311++G(d,p) |

Photochemical Mechanisms and Photoinitiation Capabilities

Photoreactivity Studies

The photoreactivity of 4-(4-methylphenylthio)benzophenone is largely dictated by its electronic structure. chemrxiv.orgchemrxiv.org The presence of a conjugated π-system allows for efficient light absorption, leading to the excitation of the molecule. chemrxiv.orgresearchgate.net Quantum mechanical calculations, specifically using Density Functional Theory (DFT), have been employed to analyze its chemical reactivity, stability, and photoinitiating properties. researchgate.netchemrxiv.org These studies reveal that the extent of π-conjugation and electron delocalization are key factors governing its photoinitiating capabilities. chemrxiv.orgchemrxiv.orgchemrxiv.org

The introduction of a methylphenylthio group to the benzophenone (B1666685) core significantly influences its light absorption and reactivity. chemrxiv.org This modification results in an extended delocalization of π-electrons, causing a shift in the UV/Visible absorption spectrum towards longer wavelengths. chemrxiv.orgresearchgate.netchemrxiv.org This red-shifted absorption is advantageous for various applications, allowing for the use of a broader range of light sources. researchgate.net

Spectroscopic analysis, including DFT-computed infrared spectra, has shown good alignment with experimental data. chemrxiv.orgresearchgate.netchemrxiv.org In different solvents, the absorption spectra of this compound show high-intensity peaks, with shifts in excitation energy and wavelength dependent on the polarity of the solvent. globalauthorid.com This understanding of its spectroscopic properties is fundamental to designing novel initiators with tailored light absorption and reactivity. chemrxiv.orgchemrxiv.org

Mechanisms of Photoinitiation

The primary mechanism through which this compound initiates polymerization is by generating free radicals upon exposure to light. researchgate.netpolymerinnovationblog.com This process can be categorized and understood through several key concepts.

This compound is widely used to initiate free radical polymerization reactions. chemrxiv.orgresearchgate.net Upon absorbing light, the photoinitiator generates free radicals which then react with monomers, initiating a chain reaction that leads to the formation of a polymer. polymerinnovationblog.com

Photoinitiators are generally classified into two types based on their mechanism of generating free radicals. sigmaaldrich.com Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. polymerinnovationblog.comsigmaaldrich.com In contrast, Type II photoinitiators, to which benzophenones belong, undergo a bimolecular reaction. polymerinnovationblog.comsigmaaldrich.com The excited state of the Type II photoinitiator interacts with a second molecule, known as a co-initiator, to generate free radicals. polymerinnovationblog.comsigmaaldrich.com Benzophenone and its derivatives are the most common class of Type II photoinitiators. polymerinnovationblog.com

Upon excitation, benzophenone derivatives can form a triplet state. The mechanism for some photochemical reactions involves the formation of a triplet 1,4-biradical. ucla.edu This biradical intermediate can then undergo further reactions to generate the initiating radicals.

Photoinitiating Efficiency and Performance

The photoinitiating efficiency is closely tied to its light absorption characteristics. The requirement for efficient photoinitiation is that the absorption bands of the photoinitiator overlap with the emission spectrum of the light source. sigmaaldrich.com The extended conjugation in this compound leads to a red-shifted absorption, which can improve its efficiency with certain light sources. researchgate.netchemrxiv.org

Studies have shown that benzophenone derivatives can exhibit high photoinitiating efficiency. For instance, in the photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTMA), a benzophenone derivative demonstrated higher double bond conversion efficiency compared to standard benzophenone. researchgate.net The performance of photoinitiating systems is also influenced by the concentration of the photoinitiator. An optimal concentration is necessary, as too little can lead to incomplete curing, while too much can block UV light and hinder through-cure. bomar-chem.com

Quantum Yield Determination

Quantum mechanical calculations, specifically using Density Functional Theory (DFT) at the B3LYP/6-311++G(d, p) level, have been employed to analyze the chemical reactivity, stability, and photoinitiating capabilities of this compound. researchgate.net These theoretical studies help in understanding the electronic structure and excited states of the molecule. chemrxiv.org The UV/Visible spectra calculated using Time-Dependent DFT (TD-DFT) show that the compound absorbs at higher wavelengths, a phenomenon attributed to the extended delocalization of π-electrons. chemrxiv.org This characteristic is crucial for designing novel initiators with tailored light absorption and excited state lifetimes. chemrxiv.orgchemrxiv.org In an aqueous medium, the absorption spectrum of this compound exhibits a high-intensity peak with a shift towards longer wavelengths in the visible region compared to its gas-phase spectrum. chemrxiv.org

Table 1: Theoretical Spectroscopic Properties of this compound

| Property | Method | Finding |

| Chemical Reactivity & Stability | DFT (B3LYP/6-311++G(d, p)) | Computations provide insights into photoinitiating properties. researchgate.net |

| UV/Visible Spectra | TD-DFT | Absorption at higher wavelengths due to extended π-electron delocalization. chemrxiv.org |

| Absorption in Aqueous Medium | TD-DFT | High-intensity peak with a longer wavelength shift compared to the gas phase. chemrxiv.org |

Real-Time FT-IR Evaluation of Initiation Efficiency

Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful technique used to evaluate the photoinitiation efficiency of compounds like this compound. This method allows for the monitoring of the polymerization process in real-time by tracking the disappearance of characteristic monomer absorption bands.

While specific RT-FTIR data for this compound is not detailed in the provided search results, the methodology is widely applied to assess the performance of new photoinitiators. For instance, the photoinitiation abilities of various photoinitiators are commonly evaluated by monitoring the photopolymerization of monomers like tripropyleneglycol diacrylate (TPGDA). researchgate.net The results are often compared against benchmark commercial photoinitiators to gauge their relative efficiency. rsc.org

Advanced Photopolymerization Systems

The unique photochemical properties of this compound make it a valuable component in various advanced photopolymerization systems, leading to advancements in UV-curing and other light-driven processes. chemrxiv.orgchemrxiv.org

UV-Curing Applications

This compound, also known by trade names such as Speedcure BMS and Kayacure BMS, is an efficient photoinitiator for UV-curable systems. kaimosi.comsellchems.com It is widely used in applications such as:

UV-curable inks and coatings kaimosi.comguidechem.com

Varnishes guidechem.com

Plastic and wood coatings sellchems.comguidechem.com

Adhesives guidechem.com

Lithographic, screen, and flexographic printing inks guidechem.com

In the printing industry, the use of photoinitiators like this compound in UV-curable inks can lead to increased printing speeds and reduced energy consumption compared to traditional drying methods. guidechem.com It is often used in conjunction with amine synergists to enhance the polymerization of resins. guidechem.com

LED Photoinitiating Systems

The development of photoinitiators that can be effectively activated by light-emitting diodes (LEDs) is a significant area of research. nih.gov While many commercial photoinitiators are optimized for broad-spectrum UV lamps, there is a growing demand for systems compatible with the narrow emission bands of LEDs, such as those at 365 nm and 405 nm. nih.gov

Benzophenone-based materials are being adapted for these systems. nih.gov Although the absorption of some benzophenone derivatives may be relatively low at these specific wavelengths, it can still be sufficient to induce polymerization. nih.gov Research into new benzophenone derivatives aims to create photoinitiators with red-shifted absorption spectra and enhanced molar extinction coefficients, making them more suitable for LED curing. researchgate.netrsc.org These advancements are crucial for applications like 3D printing, where LED-based systems are prevalent. rsc.org For example, some novel benzophenone derivatives have shown high photoinitiation abilities under irradiation with a 405 nm LED. rsc.org

Synthetic Methodologies and Derivative Chemistry

General Synthesis of Sulfides in Organic Chemistry

Sulfides, also known as thioethers, are a class of organosulfur compounds with the general structure R-S-R', where R and R' represent alkyl or aryl groups. numberanalytics.com The synthesis of these compounds can be achieved through several methods.

One of the most common approaches is the nucleophilic substitution reaction , where a thiolate ion (RS⁻) reacts with an alkyl halide. numberanalytics.comjove.com This reaction, analogous to the Williamson ether synthesis, is typically performed in the presence of a base to deprotonate the starting thiol. jove.comwikipedia.org Symmetrical sulfides can be prepared by reacting two equivalents of an alkyl halide with sodium sulfide. jove.com

Another significant method is the addition of thiols to alkenes or alkynes . numberanalytics.com This reaction, often catalyzed by acids, bases, or free radicals, can exhibit high regioselectivity. numberanalytics.comwikipedia.org Furthermore, sulfides can be synthesized through the reaction of Grignard reagents with sulfur, followed by alkylation, or by the reduction of sulfoxides and sulfones. numberanalytics.com

Synthesis of 4-(4-Methylphenylthio)benzophenone and Related Derivatives

The synthesis of the target compound, this compound, and its derivatives primarily relies on the formation of a carbon-sulfur bond between an aryl halide and a thiol.

Aryl Halide and Thiol Coupling Reactions

The formation of aryl thioethers often involves the coupling of an aryl halide with a thiophenol. acs.org This transformation is a cornerstone in the synthesis of compounds like this compound, where the key step is the formation of the thioether linkage between the benzophenone (B1666685) and the tolyl moieties. Upstream products for the synthesis of this compound include 4-chlorobenzophenone (B192759) and p-thiocresol. kaimosi.com

Catalyst Systems for Thiol-Aryl Coupling

Transition metal catalysts play a crucial role in facilitating the coupling of thiols with aryl halides, which can be challenging to achieve under non-catalyzed conditions. acsgcipr.org While palladium-based systems, known from Buchwald-Hartwig chemistry, are commonly employed, there is a growing interest in using more abundant and less expensive metals like copper and iron. acsgcipr.org

Copper-catalyzed C-S cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl sulfides. acs.orgresearchgate.net The use of copper iodide (CuI) as a catalyst, often without the need for a ligand, provides an efficient and cost-effective method for coupling aryl iodides with thiophenols. acs.org These reactions typically tolerate a variety of functional groups. acs.orgresearchgate.net

Furthermore, the development of heterogeneous catalysts, such as copper on iron, offers advantages in terms of reusability and ease of separation from the reaction mixture. electronicsandbooks.com The combination of iron and copper in catalysis has been shown to be effective in various cross-coupling reactions, including the formation of C-S bonds. researchgate.net The catalytic cycle can involve the interplay between different oxidation states of both metals. researchgate.net The major challenge in these reactions is often the undesired formation of disulfide byproducts from the thiol starting material. electronicsandbooks.com

Design and Synthesis of Novel Substituted Benzophenone Photoinitiators

Benzophenone and its derivatives are widely recognized for their application as photoinitiators in UV-curing and photopolymerization processes. chemrxiv.org The design and synthesis of novel benzophenone-based photoinitiators aim to enhance their efficiency and tailor their properties for specific applications. researchgate.netbohrium.comresearchgate.net

Recent research has focused on creating derivatives with extended conjugation, strong light absorption, and improved solubility. researchgate.net This often involves the introduction of various functional groups through reactions like esterification of a hydroxybenzophenone with an acyl chloride or sulfonyl chloride. researchgate.netbohrium.comresearchgate.net

Impact of Substituent Effects on Photoinitiating Properties

The photoinitiating efficiency of benzophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. mdpi.comnih.gov These substituents can alter the electronic structure, and consequently, the photophysical and photochemical properties of the molecule. nih.govmedicaljournals.se

The introduction of electron-donating or electron-withdrawing groups can affect the energy of the excited states and the efficiency of intersystem crossing to the reactive triplet state. nih.gov For instance, the photoreduction kinetics of benzophenone derivatives show a remarkable dependence on ring substitution, which is attributed to changes in the activation energy of the process and the stability of the resulting ketyl radicals. nih.gov The photoinitiating properties are closely linked to the degree of π-conjugation and delocalization within the molecule. chemrxiv.org Even minor structural modifications can lead to significant differences in phototoxic behavior. medicaljournals.se

Studies on various substituted benzophenones have shown that these modifications can lead to compounds with absorption maxima in the near UV/visible region, making them suitable for different light sources, including LEDs. mdpi.comdntb.gov.ua The goal is to develop photoinitiators with tailored light absorption, excited state lifetimes, and reaction selectivities to advance light-driven processes. chemrxiv.org

Benzophenone Incorporated Schiff Base Ligands

Schiff bases derived from benzophenone and its analogues are a well-established class of compounds in coordination chemistry and materials science. jocpr.com The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and a carbonyl compound, such as a ketone or aldehyde. nih.govresearchgate.net In the context of this compound, the ketone functional group can react with various primary amines to form the corresponding Schiff base ligands. These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be facilitated by microwave irradiation to enhance reaction rates. nih.gov The resulting Schiff bases, which contain the imine (C=N) functional group, can then act as ligands, coordinating with metal ions to form metal complexes. jocpr.com The properties of these ligands and their metal complexes are influenced by the nature of the substituents on both the benzophenone and the amine precursors. iu.edu

Benzodioxole Derivatives

The synthesis of benzodioxole derivatives often begins with a precursor containing the 1,3-benzodioxole (B145889) moiety. nih.govnajah.edu For instance, new benzodioxole-based thiosemicarbazone derivatives have been synthesized starting from 1,3-benzodioxole-5-yl isothiocyanate. nih.gov This is reacted with hydrazine (B178648) hydrate (B1144303) to form a thiosemicarbazide (B42300) intermediate. Subsequent reaction of this intermediate with various aromatic aldehydes yields the final thiosemicarbazone derivatives. nih.gov While not a direct derivative of this compound, this illustrates a common synthetic strategy for creating complex molecules incorporating the benzodioxole structure.

Purification Techniques and Characterization of Synthetic Products

Following the synthesis of this compound and its derivatives, a series of purification and characterization steps are essential to isolate the desired product and confirm its chemical identity.

Chromatography on Silica (B1680970) Gel

Column chromatography using silica gel is a fundamental and widely used technique for the purification of organic compounds. wiley-vch.depsu.edu This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or solvent mixture). For the purification of synthetic products, a crude reaction mixture is loaded onto a column packed with silica gel. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. wiley-vch.dersc.org By gradually increasing the polarity of the solvent mixture, compounds with different polarities can be selectively eluted from the column, allowing for the isolation of the pure product. wiley-vch.de Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. wiley-vch.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on the different phenyl rings and a characteristic signal for the methyl group protons. chemicalbook.com

¹³C NMR: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a separate signal in the ¹³C NMR spectrum. rsc.org

The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), from these spectra are crucial for the complete structural assignment of the synthesized compound. wiley-vch.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govgrowingscience.com In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. nist.gov High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula of the compound. nih.gov This information is vital for confirming that the synthesized product has the expected chemical composition.

Applications in Advanced Materials and Polymer Science

Photoinitiator in UV-Curable Coatings and Inks

4-(4-Methylphenylthio)benzophenone is extensively utilized as a photoinitiator in the formulation of ultraviolet (UV)-curable coatings and inks. kaimosi.comchemrxiv.org These materials rely on a process called photopolymerization, where liquid monomers and oligomers are rapidly converted into a solid polymer network upon exposure to UV light. The efficiency and speed of this curing process are largely dependent on the photoinitiator.

Upon exposure to UV radiation, this compound undergoes excitation to a higher energy state. This excited molecule can then initiate the polymerization of acrylate-based resins, which are common components of UV-curable systems. sinocurechem.com The benzophenone (B1666685) moiety within the molecule is the primary chromophore responsible for absorbing UV light. The presence of the methylphenylthio group influences the molecule's absorption characteristics and its reactivity in the excited state. chemrxiv.orgchemrxiv.org

The effectiveness of this compound as a photoinitiator is often enhanced by using it in conjunction with a tertiary amine synergist. sinocurechem.com This combination leads to high reactivity and efficient surface curing. sinocurechem.com The choice of photoinitiator and its concentration, typically ranging from 3% to 5% in the formulation, are critical factors that determine the final properties of the cured material, including its hardness, adhesion, and surface smoothness.

Photocrosslinking of Polyethylene (B3416737)

The application of this compound extends to the photocrosslinking of polymers like polyethylene. Crosslinking is a process that introduces chemical bonds between polymer chains, leading to a more robust and stable material with enhanced mechanical and thermal properties. In the context of polyethylene, photocrosslinking offers an alternative to traditional methods that may require high temperatures or the use of potentially harmful chemicals.

While direct research findings on the specific use of this compound for photocrosslinking polyethylene are not extensively detailed in the provided search results, the fundamental mechanism of action as a photoinitiator suggests its applicability. Upon UV irradiation, the photoinitiator would generate free radicals. These radicals can then abstract hydrogen atoms from the polyethylene chains, creating polymer radicals. The subsequent combination of these polymer radicals results in the formation of a crosslinked network. This process is analogous to its role in UV-curable coatings, where it initiates polymerization by generating free radicals.

Development of Zwitterionic Polymer Brushes

Zwitterionic polymers, which contain an equal number of positive and negative charges within their repeating units, are of great interest for creating surfaces that resist the non-specific adsorption of proteins and other biomolecules. This "antifouling" property is highly desirable for applications in medical devices, biosensors, and water treatment membranes. nih.gov

Zwitterionic polymer brushes are assemblies of these polymers tethered to a surface. The synthesis of these brushes can be achieved through surface-initiated polymerization techniques, where a photoinitiator is immobilized on the surface to control the growth of the polymer chains. While the provided information does not directly link this compound to the development of zwitterionic polymer brushes, its function as a surface-immobilized photoinitiator is a well-established concept in polymer chemistry.

The general principle involves attaching a photoinitiator, such as a benzophenone derivative, to a substrate. Upon UV irradiation in the presence of zwitterionic monomers, polymerization is initiated from the surface, leading to the formation of a dense layer of polymer brushes. The choice of photoinitiator is crucial for controlling the density and thickness of these brushes, which in turn dictates their antifouling efficacy. nih.gov

Role in Additive Manufacturing and 3D Printing

Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex three-dimensional objects. nih.gov A key technology within this field is vat photopolymerization, which utilizes a liquid photocurable resin that is selectively solidified by light. nih.gov Photoinitiators are essential components of these resins, as they are responsible for initiating the polymerization reaction upon light exposure. google.com

Benzophenone derivatives are commonly employed as photoinitiators in 3D printing resins. google.comrsc.org Their ability to efficiently absorb light and generate radicals makes them suitable for the rapid, layer-by-layer curing process that is characteristic of 3D printing. utexas.eduresearchgate.net The development of new photoinitiators based on the benzophenone scaffold is an active area of research, with a focus on designing molecules that can be activated by lower-energy visible light, which would allow for the printing of a wider range of materials. rsc.orgresearchgate.net

The use of this compound and similar compounds in 3D printing enables the fabrication of objects with high resolution and tailored mechanical properties. nih.govutexas.edu The choice of photoinitiator, in combination with the monomer and other additives in the resin formulation, dictates the final characteristics of the printed object, from being hard and rigid to soft and flexible. researchgate.net

Interactions with Biological Systems and Environmental Considerations

Agonistic Effects on Retinoic Acid-Related Orphan Receptor γ(t) (RORγt)

Recent in vitro studies have identified 4-(4-Methylphenylthio)benzophenone as having agonistic effects on the Retinoic Acid-Related Orphan Receptor γ(t) (RORγt) at a concentration of 10 µM. nih.gov RORγt is a nuclear receptor that plays a critical role in the regulation of immune responses. nih.govnih.gov

The activation of RORγt is a key step in the differentiation of Th17 cells, a subset of T helper cells that are crucial for immune surveillance against certain pathogens. nih.govnih.gov However, the overactivation of RORγt and subsequent excessive Th17 cell activity are also linked to the pathogenesis of various inflammatory and autoimmune diseases. nih.govnih.gov Synthetic inverse agonists of RORγt are currently under investigation for the treatment of such conditions, as they can block the production of pro-inflammatory cytokines like interleukin (IL)-17A and IL-22. nih.govnih.gov Unintentional activation of RORγt by environmental chemicals, such as certain benzophenone (B1666685) derivatives, could potentially exacerbate these inflammatory conditions. nih.gov

Impaired function of RORγt may also have implications for the development of skin cancer. nih.gov While the precise mechanisms are still being elucidated, the regulatory role of RORγt in immune responses within the skin suggests that its dysregulation could impact the body's ability to control malignant cell growth. Further research is needed to clarify the specific role of this compound in this context.

Comparison with Other Benzophenone Derivatives and Related Compounds in Biological Assays

In the same in vitro screening that identified the RORγ agonistic effects of this compound, other benzophenone derivatives were also assessed. For instance, 4,4'-dihydroxybenzophenone was found to activate RORγ, while benzophenone-1 exhibited only a weak agonistic effect at micromolar concentrations. nih.gov The study also highlighted that mixtures of different parabens and UV-filters can exert additive agonistic effects on RORγ(t). nih.gov

It is important to note that the biological activities of benzophenone derivatives can vary significantly based on their specific chemical structures. For example, a study on various benzophenones (BP-1, BP-2, BP-3, BP-4, BP-6, BP-7, and BP-8) revealed differences in their ecotoxicity, with BP-2 being the least toxic to medaka larvae. nih.gov Another study focused on the antitumor and other biological activities of a range of benzophenone compounds. bjmu.edu.cn These findings underscore the necessity of evaluating the biological effects of each derivative individually.

Below is a table summarizing the RORγ agonistic activity of this compound in comparison to other tested compounds from the same study. nih.gov

| Compound | RORγ Agonistic Effect at 10 µM |

| This compound | Observed |

| 2,4,4'-Trihydroxybenzophenone | Observed |

| Benzophenone-1 | Weak |

| 4,4'-Dihydroxybenzophenone | Active |

Environmental Fate and Pathways

The environmental fate of this compound is not extensively documented in the scientific literature. However, general information on benzophenones and some specific data on this compound provide an initial understanding of its potential environmental impact.

Benzophenone and its derivatives are known to be used as UV filters and photoinitiators, indicating a degree of interaction with light. chemrxiv.org Theoretical studies on this compound have investigated its electronic structure and spectroscopic properties, which are relevant to its potential for phototransformation. chemrxiv.org The absorption of UV radiation can lead to the degradation of these compounds in the environment. For instance, the photodegradation of benzophenone in surface water has been shown to be influenced by factors such as initial concentration and the presence of other substances. nih.gov Similarly, the photocatalytic degradation of benzophenone-4 has been demonstrated using TiO2 nanowires. researchgate.net However, specific studies on the phototransformation rates and pathways of this compound in air, water, and soil are currently lacking.

The following table presents ecotoxicity data for this compound. chemicalbook.com

| Organism | Test | Result | Exposure Time |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 0.044 mg/L | 96 hours |

| Daphnia magna (Water Flea) | EC50 | > 0.01 mg/L | 48 hours |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | > 0.001 mg/L | 72 hours |

| Activated sludge | NOEC | ca. 560 mg/L | 3 hours |

Bioaccumulation Potential

The bioaccumulation potential of a chemical substance refers to its accumulation in living organisms, which can occur when the rate of uptake exceeds the rate of elimination. Key indicators for assessing this potential are the octanol-water partition coefficient (Log K_ow) and the bioconcentration factor (BCF).

According to the registration dossier submitted to the European Chemicals Agency (ECHA), the bioaccumulation potential of this compound has been evaluated. The dossier includes data on key endpoints related to environmental fate and pathways, including bioaccumulation in aquatic or sediment organisms europa.eueuropa.eu.

The octanol-water partition coefficient (Log K_ow) is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A high Log K_ow value suggests a greater potential for a substance to accumulate in the fatty tissues of organisms. For this compound, a calculated Log K_ow value has been determined, which serves as a key value for chemical safety assessments europa.eu. While the specific value is detailed within the full study records of the ECHA dossier, its calculation is a critical component of the environmental risk assessment for the substance europa.eueuropa.eu.

The bioconcentration factor (BCF) is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at a steady state. It provides a more direct measure of bioaccumulation potential in aquatic environments. Regulatory frameworks often use BCF values to classify the bioaccumulative properties of substances. The assessment for this compound includes an endpoint summary for aquatic and sediment bioaccumulation within its ECHA registration europa.eu.

Table 1: Bioaccumulation Potential of this compound

| Parameter | Finding | Source |

|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | A calculated value is available and used for chemical safety assessment. | ECHA Registration Dossier europa.eu |

| BCF (Bioconcentration Factor) | An endpoint summary for aquatic/sediment bioaccumulation is available. | ECHA Registration Dossier europa.eueuropa.eu |

| PBT Assessment | The substance has undergone a Persistence, Bioaccumulation, and Toxic (PBT) assessment. | ECHA Registration Dossier europa.eu |

Migration Studies in Food Packaging Materials

As a component of printing inks for food packaging, this compound has the potential to migrate from the packaging material into the food product. Migration is the transfer of substances from the food contact material to the food, which can occur through direct contact or via gas-phase transfer for volatile or semi-volatile compounds researchgate.net. The migration of photoinitiators like benzophenone and its derivatives is a known issue that has led to regulatory scrutiny and the establishment of specific migration limits (SMLs) for certain compounds europa.euresearchgate.net. For instance, the sum of benzophenone and 4-methylbenzophenone has an SML of 0.6 mg/kg in the European Union europa.euresearchgate.net.

While extensive research has been conducted on the migration of benzophenone and 4-methylbenzophenone from paperboard and plastic packaging into various foods and food simulants, specific quantitative data for this compound is less prevalent in publicly available literature researchgate.neteuropa.euresearchgate.netresearchgate.net.

However, studies have confirmed the presence of this compound as a migrant from food packaging. A comprehensive study involving the analysis of 258 UV-cured food packaging samples identified 18 intact photoinitiators as migrants, which included this compound. This research highlights that low molecular weight components of UV inks, including photoinitiators and their byproducts, can migrate into food systems youtube.com. The study utilized gas chromatography-mass spectrometry (GC-MS) for the analysis of the migrants.

The analytical methods for detecting and quantifying the migration of photoinitiators are well-established. High-performance liquid chromatography (HPLC) and GC-MS are commonly employed techniques for analyzing packaging extracts and food simulants europa.eufao.org. Food simulants are used to mimic the properties of different food types in migration testing. These can range from aqueous solutions to fatty food simulants like ethanol (B145695) or vegetable oil, and solid simulants like Tenax® for dry foods fao.orgcore.ac.ukresearchgate.net.

Factors that influence the extent of migration include the type of packaging material (e.g., paperboard, plastic films), whether there is direct or indirect contact with the food, storage temperature, and the nature of the food itself (e.g., fat content) researchgate.netcore.ac.uk.

Table 2: Summary of Migration Findings for this compound

| Study Focus | Packaging Type | Analytical Method | Finding |

|---|---|---|---|

| Identification of Migrants from UV-Cure Packaging | 258 varied food packaging samples | Gas Chromatography-Mass Spectrometry (GC-MS) | This compound was identified as one of several photoinitiator migrants. Specific migration levels were not detailed in the summary. youtube.com |

| General Migration Testing of Photoinitiators | Paperboard and plastics | High-Performance Liquid Chromatography (HPLC), GC-MS | The compound is a known photoinitiator used in food packaging inks; however, specific quantitative migration data is not widely available in literature, unlike for other benzophenone derivatives. europa.euresearchgate.netresearchgate.net |

Although specific migration levels for this compound are not extensively documented in published studies, its identification as a migrant from food packaging underscores the importance of continued monitoring and risk assessment for non-intentionally added substances (NIAS) in food contact materials.

常见问题

Q. Advanced

- Cross-Validation : Combine NMR (to confirm proton environments), ESI-MS (for molecular ion verification), and X-ray crystallography (to resolve stereochemical ambiguities) .

- Control Experiments : Compare synthetic intermediates with commercially available standards (e.g., Aldrich ATR library compounds) .

How to design experiments to evaluate the compound’s photostability and photoreactivity?

Q. Advanced

- UV/Vis Spectroscopy : Expose the compound to controlled UV light and monitor degradation kinetics.

- Chromatographic Analysis : Use HPLC to quantify photoproducts and assess reaction pathways .

- Control Variables : Include inert atmosphere vs. oxygenated conditions to study oxidative photodegradation .

What biological activities are associated with this compound?

Q. Basic

- Antifungal Activity : Methyl-substituted benzophenones exhibit activity against fungi, likely through membrane disruption .

- Potential Toxicity : Classified as "possibly carcinogenic" (IARC Group 2B) based on structural analogs like benzophenone .

How to evaluate structure-activity relationships (SAR) for antifungal effects?

Q. Advanced

- Substituent Variation : Synthesize derivatives with modified thioether or methyl groups and test against fungal strains (e.g., Candida albicans).

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

How to optimize HPLC methods for trace-level detection in environmental samples?

Q. Advanced

- Column Selection : Use C18 reverse-phase columns with acetonitrile/water gradients for separation .

- Detection Limits : Employ MS/MS for enhanced sensitivity (LOQ < 0.1 µg/mL) and validate recovery rates using spiked matrices .

What safety precautions are critical when handling this compound?

Q. Basic

- PPE : Use gloves, goggles, and fume hoods to avoid dermal/oral exposure .

- Waste Disposal : Follow hazardous waste protocols due to potential ecotoxicity .

How to reconcile contradictions between biological efficacy and toxicity profiles?

Q. Advanced

- Dose-Response Studies : Establish therapeutic indices (TI) using in vitro cytotoxicity assays (e.g., MTT) and in vivo models.

- Metabolic Profiling : Identify detoxification pathways (e.g., glucuronidation) using liver microsomes .

Best practices for crystallographic analysis to confirm molecular structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。